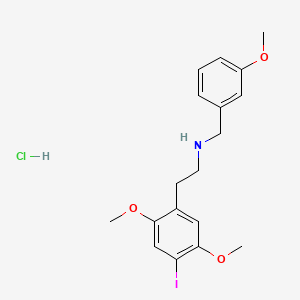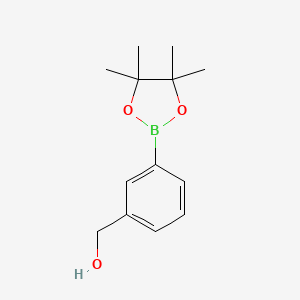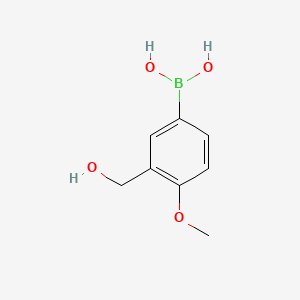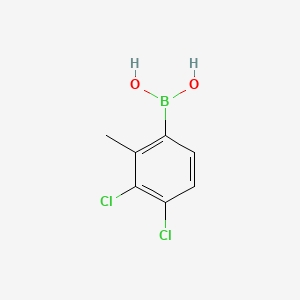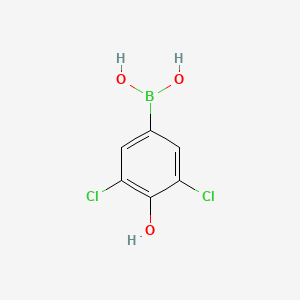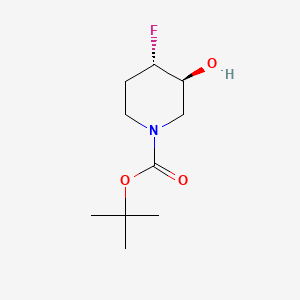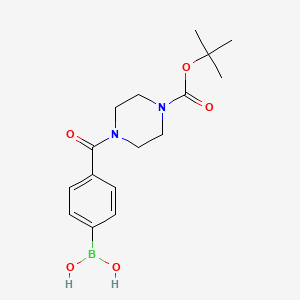
4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid
Übersicht
Beschreibung
4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid (4-BOC-PZPC) is an organoboronic acid that has been used in a variety of scientific applications. It is a versatile and useful reagent for a range of chemical transformations, and has been used in the synthesis of a variety of compounds, including drugs and other complex molecules. The acid can be used in a variety of ways, and has been used in a range of biological and biochemical applications.
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Organic Chemistry
- Application : This compound is an important organic intermediate . It can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .
- Results or Outcomes : The outcomes would also depend on the specific context. In general, using this compound as an intermediate can help facilitate the synthesis of various other compounds in the fields of agrochemicals, pharmaceuticals, and dyestuffs .
-
Scientific Field: Biochemistry
- Application : Boronic acids, including derivatives like “4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid”, are increasingly utilized in diverse areas of research . They have utility in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .
- Methods of Application : These applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
-
Scientific Field: Medicinal Chemistry
- Application : Boronic acids and their derivatives have been used in the development of a variety of therapeutic agents . “4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid” could potentially be used in the synthesis of new drugs.
- Results or Outcomes : The outcomes would depend on the specific drug being synthesized. In general, boronic acids and their derivatives have been used to develop drugs with a wide range of therapeutic effects .
-
Scientific Field: Materials Science
- Application : Boronic acids and their derivatives have been used in the development of new materials . “4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid” could potentially be used in the synthesis of new materials.
- Results or Outcomes : The outcomes would depend on the specific material being synthesized. In general, boronic acids and their derivatives have been used to develop materials with a wide range of properties .
-
Scientific Field: Fluorescence Studies
- Application : Coumarins, which can potentially be synthesized using boronic acids like “4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid”, have emerged as a class of compounds with remarkable properties in the field of fluorescence . They are used in various applications such as fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
- Methods of Application : The specific methods of application would depend on the type of fluorescence study being conducted. This could involve using the compound as a fluorophore in a fluorescence spectroscopy experiment, or as a fluorescent label in a microscopy study .
- Results or Outcomes : The outcomes would depend on the specific fluorescence study being conducted. In general, coumarins exhibit fascinating fluorescence behavior upon excitation with ultraviolet (UV) light .
-
Scientific Field: Special Chemicals Production
- Application : “4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid” is used in the production of special chemicals . It’s an important organic intermediate used in the synthesis of other complex molecules .
- Methods of Application : The specific methods of application would depend on the type of special chemical being produced. This could involve using the compound as a building block in a larger synthetic scheme .
- Results or Outcomes : The outcomes would depend on the specific special chemical being synthesized. In general, using this compound as an intermediate can help facilitate the synthesis of various other complex molecules .
Eigenschaften
IUPAC Name |
[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BN2O5/c1-16(2,3)24-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(7-5-12)17(22)23/h4-7,22-23H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJBJECKHAIPNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675134 | |
| Record name | {4-[4-(tert-Butoxycarbonyl)piperazine-1-carbonyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid | |
CAS RN |
1150114-76-3 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(4-boronobenzoyl)-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[4-(tert-Butoxycarbonyl)piperazine-1-carbonyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




